5-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(PROPANOYLOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with propanoyloxy and benzamido groups, as well as two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(PROPANOYLOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the acylation of benzene derivatives followed by amidation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-[4-(PROPANOYLOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
5-[4-(PROPANOYLOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 5-[4-(PROPANOYLOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Uniqueness
5-[4-(PROPANOYLOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID is unique due to the presence of both propanoyloxy and benzamido groups, which are not found in the similar compounds listed above. These functional groups confer distinct chemical reactivity and biological activity, making this compound valuable for specific applications that other benzenedicarboxylic acids may not be suitable for.
Properties
Molecular Formula |
C18H15NO7 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
5-[(4-propanoyloxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H15NO7/c1-2-15(20)26-14-5-3-10(4-6-14)16(21)19-13-8-11(17(22)23)7-12(9-13)18(24)25/h3-9H,2H2,1H3,(H,19,21)(H,22,23)(H,24,25) |
InChI Key |
CVVBFIAMZPEOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.